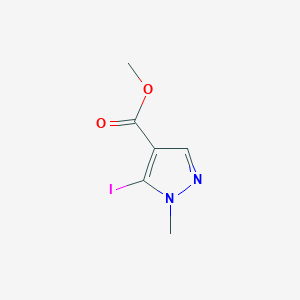

Methyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-iodo-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2/c1-9-5(7)4(3-8-9)6(10)11-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCXTRKXBWRRGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)OC)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid with methanol in the presence of a dehydrating agent . The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at the 5-position can be replaced by other nucleophiles through substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be obtained.

Oxidation Products: Oxidized derivatives of the pyrazole ring.

Reduction Products: Reduced forms of the pyrazole compound.

Hydrolysis Products: 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate has been investigated for its potential as a pharmaceutical agent due to its structural characteristics that allow for various modifications leading to enhanced biological activity.

Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit promising antifungal properties. For instance, a study highlighted the compound N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, which showed higher antifungal activity against several phytopathogenic fungi compared to established fungicides like boscalid . This suggests that modifications to the pyrazole structure can lead to novel antifungal agents.

Structure-Activity Relationship (SAR) Studies

The compound has been utilized in SAR studies to identify key structural features that contribute to its biological activity. A quantitative structure–activity relationship (QSAR) model was developed, indicating that specific substituents on the pyrazole ring enhance antifungal efficacy . Such insights are crucial for the rational design of new compounds with improved therapeutic profiles.

Agricultural Applications

This compound and its derivatives are being explored as potential agrochemicals, particularly in the development of new fungicides.

Fungicide Development

The compound's ability to inhibit fungal growth makes it an attractive candidate for fungicide formulation. Studies have reported that certain derivatives demonstrate significant activity against a range of plant pathogens, indicating their potential use in agricultural settings to protect crops from fungal diseases .

Synthesis and Chemical Properties

The synthesis of this compound involves several steps, often starting from readily available pyrazole derivatives. The methods typically focus on achieving high yields and purity, which are essential for both research and industrial applications.

Synthesis Methodology

A notable synthesis route involves halogenation followed by various coupling reactions to introduce functional groups that enhance biological activity. This multi-step process allows for the generation of a library of compounds for screening against various biological targets .

Mechanism of Action

The mechanism of action of Methyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The iodine atom and the ester group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or activation of specific biological pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Iodine Substitution: The presence of iodine at C5 or C4 enhances electrophilicity and facilitates halogen-bonding interactions in crystal structures . In contrast, amino or cyano substituents (e.g., Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate) prioritize hydrogen bonding or π-π stacking .

Ester Group Position : Methyl/ethyl esters at C4 (vs. C3 or C5) influence regioselectivity in reactions. For example, C4 esters are more prone to hydrolysis due to proximity to the electron-withdrawing pyrazole ring .

N1 Substituents: Methyl or ethyl groups at N1 provide steric protection, whereas allyl or phenyl groups (e.g., Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate) introduce conjugation effects .

Physicochemical Properties

- Solubility : The methyl ester group reduces solubility in water compared to carboxylic acid derivatives (e.g., 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) .

- Thermal Stability : Iodine’s heavy atom effect may lower melting points relative to chloro or bromo analogs due to weaker intermolecular forces .

Biological Activity

Methyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate (MIMPC) is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry and agrochemistry. This article delves into the biological activity of MIMPC, highlighting its mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

MIMPC features a pyrazole ring with an iodine atom at the 5-position and a carboxylate group at the 4-position. Its molecular formula is , with a molecular weight of approximately 252.01 g/mol. The compound's structure is essential for its biological activity, influencing its interaction with various biological targets.

The mechanism of action of MIMPC is primarily attributed to its ability to interact with key enzymes and receptors in biological systems. The following points summarize its mechanisms:

- Enzyme Inhibition : MIMPC has been shown to inhibit succinate dehydrogenase, an enzyme critical in mitochondrial respiration, which is significant for its fungicidal properties.

- Cell Signaling Modulation : The compound influences cell signaling pathways, including MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.

- Gene Expression Alteration : MIMPC can modulate the expression of genes involved in cell cycle regulation and apoptosis, affecting cellular metabolism and function.

Biological Activities

MIMPC exhibits a broad spectrum of biological activities, including:

- Antifungal Activity : As an intermediate in the synthesis of fungicides, MIMPC disrupts fungal growth by inhibiting metabolic pathways essential for fungal survival.

- Anti-inflammatory Properties : Similar pyrazole derivatives have demonstrated anti-inflammatory effects, suggesting potential therapeutic applications in treating inflammatory diseases .

- Antimicrobial Effects : Compounds with similar structures have shown effectiveness against various bacterial strains, indicating that MIMPC may also possess antimicrobial properties .

Case Study 1: Antifungal Efficacy

In a study investigating the antifungal properties of pyrazole derivatives, MIMPC was tested against pathogenic fungi. The results indicated that MIMPC effectively inhibited fungal growth at concentrations that were lower than those required for conventional antifungals. This suggests its potential as a potent fungicide in agricultural applications.

Data Table: Biological Activities of MIMPC and Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.